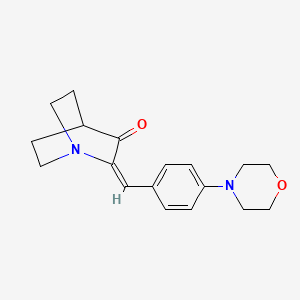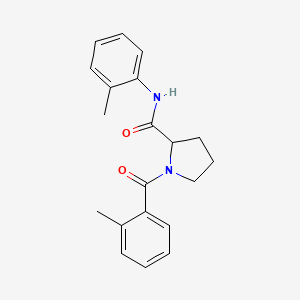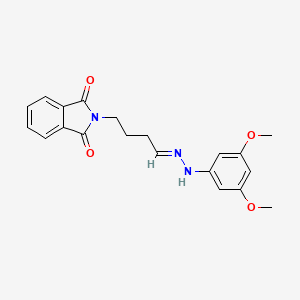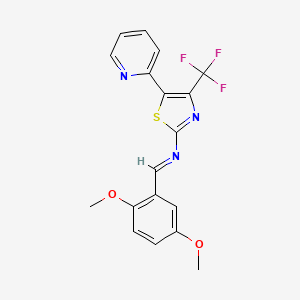
2-(4-morpholin-4-ylbenzylidene)quinuclidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-morpholin-4-ylbenzylidene)quinuclidin-3-one is a quinuclidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
作用机制
The mechanism of action of 2-(4-morpholin-4-ylbenzylidene)quinuclidin-3-one is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinase (MAPK) pathways. Additionally, this compound has been found to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis in a dose-dependent manner. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Furthermore, this compound has been shown to inhibit the replication of various viruses, including influenza virus and human immunodeficiency virus.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-morpholin-4-ylbenzylidene)quinuclidin-3-one in lab experiments is its diverse pharmacological properties. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for the development of new therapeutics. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible for researchers.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity, particularly at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the research on 2-(4-morpholin-4-ylbenzylidene)quinuclidin-3-one. One potential direction is the development of new therapeutics based on this compound. Further studies are needed to fully understand the mechanism of action of this compound, which may lead to the identification of new cellular targets and the development of more effective therapeutics.
Another potential direction is the investigation of the structure-activity relationship of this compound. By synthesizing and testing analogs of this compound, researchers may be able to identify more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a quinuclidine derivative that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for the development of new therapeutics. Further studies are needed to fully understand the mechanism of action of this compound and to identify more potent and selective compounds with improved pharmacological properties.
合成方法
The synthesis of 2-(4-morpholin-4-ylbenzylidene)quinuclidin-3-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-(4-morpholinyl)benzaldehyde with quinuclidin-3-one in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to form the desired product.
科学研究应用
2-(4-morpholin-4-ylbenzylidene)quinuclidin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been found to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been shown to exhibit anti-viral activity against various viruses, including influenza virus and human immunodeficiency virus.
属性
IUPAC Name |
(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18-15-5-7-20(8-6-15)17(18)13-14-1-3-16(4-2-14)19-9-11-22-12-10-19/h1-4,13,15H,5-12H2/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQPFLASISVASB-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)butanoate](/img/structure/B6022682.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B6022701.png)

![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6022740.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B6022742.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6022746.png)
![N-(2-ethylphenyl)-2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6022748.png)
![ethyl (4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6022760.png)
![(2-{[3-methoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6022762.png)

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6022774.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6022775.png)